![molecular formula C8H4N2O4 B064761 Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione CAS No. 173531-25-4](/img/structure/B64761.png)

Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

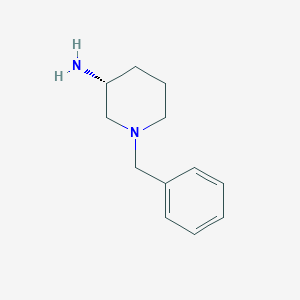

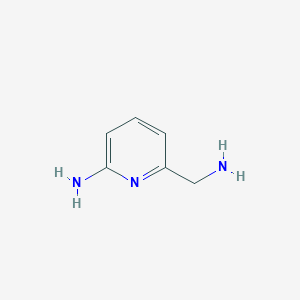

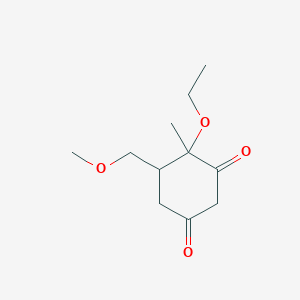

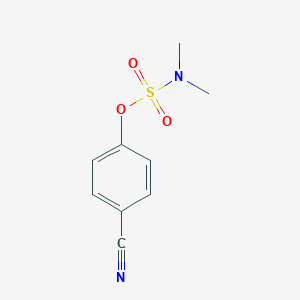

Benzo[1,2-d:5,4-d’]bisoxazole-2,6(3H,5H)-dione is a heterocyclic aromatic compound . It is composed of one benzene ring and two oxazole rings . This compound has been used as a monomer in the synthesis of poly(benzobisoxazole-co-imide) fibers .

Synthesis Analysis

The compound has been synthesized from readily available compounds of 4,6-diaminoresorcinol dihydrochloride (DAR) and p-aminobenzoic acid (PABA) . The synthesis process involves a two-step wet-spinning method .Molecular Structure Analysis

The compound has a symmetric structure and 2,6-benzobisoxazole units . The structure of the compound has been characterized by 1H and 13C NMR spectroscopy, HRMS, as well as by elemental analysis, UV/Vis, and emission spectroscopy .Chemical Reactions Analysis

The compound has been used as a monomer in the synthesis of poly(benzobisoxazole-co-imide) fibers . The incorporation of the compound in the polymer backbone is beneficial for forming well-defined crystalline regions in the resulted fibers during the thermal stretching process .Physical And Chemical Properties Analysis

The compound has unique advantages on the facile synthesis without any column chromatography purification, high solubility on the common organic solvents, and planar fused aromatic ring structure .Applications De Recherche Scientifique

Optical and Electronic Properties

Influence of Conjugation Axis : The study by Tlach et al. (2013) explored how variations in the aryl group substitution and conjugation axis of benzobis(oxazole) compounds affect their optical and electronic properties. They found that structural modifications could significantly alter the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and band gap, demonstrating the tunability of these properties for potential applications in materials science (Tlach et al., 2013).

Photovoltaic Applications

Nitrogen Substitutions in Copolymers : Tam and Lin (2016) reported the synthesis of a nitrogen-substituted copolymer intended for organic photovoltaic applications. This polymer, derived from benzo[1,2-d:4,5-d′]bisthiazole, showed altered molecular and electronic structures compared to its non-nitrogen-substituted counterpart, highlighting the impact of nitrogen incorporation on photovoltaic efficiency (Tam & Lin, 2016).

Chemical Synthesis and Self-Assembly

Synthesis and Self-Assembly of Pentanuclear Clusters : Cui et al. (2016) focused on the synthesis of a pentanuclear cluster using a new π-conjugated ligand that incorporates both TTF and triazole units. This research sheds light on the synthesis strategies and potential applications of such clusters in developing multifunctional materials with interesting magnetic properties (Cui et al., 2016).

Organic Thin-Film Transistors (OTFTs)

Development of Benzobisoxazole-Based Polymers : Jeong et al. (2023) developed novel conjugated polymers based on Benzo[1,2-d:4,5-d']bis(oxazole) for use in organic thin-film transistors. Their work demonstrates the potential of BBO-based polymers in OTFTs, highlighting the importance of structural modifications for enhancing electronic properties and device performance (Jeong et al., 2023).

Orientations Futures

The compound has shown potential in the fabrication of high-performance fibers . Its use in the synthesis of poly(benzobisoxazole-co-imide) fibers has resulted in significant improvements in tensile strength and modulus . Therefore, it could be further explored for its potential applications in advanced composite materials .

Propriétés

IUPAC Name |

3,5-dihydro-[1,3]oxazolo[4,5-f][1,3]benzoxazole-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-9-3-1-4-6(2-5(3)13-7)14-8(12)10-4/h1-2H,(H,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKJHQJOCJIZGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC3=C1NC(=O)O3)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)